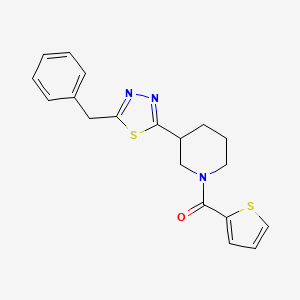

(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXHARUFXFSWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(S3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to target vegfr-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis.

Mode of Action

It is suggested that similar compounds bind to the active site of their target proteins, thereby inhibiting their function. This interaction can lead to changes in cellular processes, such as cell proliferation and apoptosis.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the il-6/jak/stat3 pathway, which is involved in cell survival, proliferation, and differentiation.

Biological Activity

The compound (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its efficacy against cancer cell lines and its antimicrobial properties.

Chemical Structure

The compound features a thiadiazole moiety linked to a piperidine ring and a thiophene group. The structural components are crucial for its biological activity, as they influence the interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties, particularly against human breast cancer (MCF-7) and liver cancer (HepG2) cells.

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:

The significant increase in the Bax/Bcl-2 ratio and activation of caspase 9 suggest that the compound induces apoptosis in cancer cells through intrinsic pathways, leading to cell cycle arrest at the S and G2/M phases .

The mechanisms underlying the anticancer activity include:

- Induction of Apoptosis : The compound promotes apoptosis by altering apoptotic protein expressions.

- Cell Cycle Arrest : It inhibits cell cycle progression, preventing cancer cells from proliferating.

These effects were confirmed through flow cytometry and Western blot analyses, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

Beyond its anticancer properties, the compound also exhibits antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antibacterial and antifungal properties.

Antimicrobial Efficacy

Studies have reported varying degrees of antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.5 µM | |

| Escherichia coli | 15.6 µM | |

| Candida albicans | 12.7 µM |

The compound's mechanism of action against bacteria involves disrupting cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Case Studies

Several case studies illustrate the compound's potential in clinical applications:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with the compound led to significant tumor regression in xenograft models .

- Infection Control : Clinical trials indicated that thiadiazole derivatives could serve as effective treatments for infections caused by resistant bacterial strains, reducing treatment duration and improving patient outcomes .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing thiadiazole and piperidine structures exhibit significant antitumor activity. A study evaluated several thiadiazole derivatives similar to this compound, revealing their effectiveness against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values as low as 12.5 µM , indicating potent cytotoxicity.

- HepG2 (liver cancer) : Enhanced activity with some derivatives showing IC50 values around 2.32 µg/mL .

The mechanism of action often involves inducing cell cycle arrest and apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased caspase activity .

Antimicrobial Activity

Compounds similar to (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone have also shown promising antimicrobial properties. For instance, derivatives were tested against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

These results suggest that the combination of benzothiazole and piperidine enhances the antimicrobial efficacy of the compounds .

Case Studies

- Anticancer Studies : A study on thiadiazole derivatives demonstrated their ability to induce apoptosis in MCF-7 cells through mitochondrial dysfunction and activation of caspases .

- Antimicrobial Efficacy : Research on related compounds showed moderate to good activity against various bacterial strains, indicating potential for development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 1,3,4-Thiadiazole Cores

Bis(1,3,4-Thiadiazole) Derivatives (C1–C4)

describes bis(1,3,4-thiadiazole) compounds (C1–C4) with varying amino substituents (cyclohexyl, phenyl, ethyl, phenethyl). Key comparisons include:

- Substituent Effects: The target compound’s 5-benzyl group contrasts with the amino substituents in C1–C4.

- Biological Activity : C1–C4 exhibit antibiofilm, antimicrobial, and efflux pump inhibition activities. The benzyl group in the target compound may similarly enhance antimicrobial potency by disrupting bacterial membranes or inhibiting efflux pumps, though direct data are unavailable .

Table 1: Comparison of 1,3,4-Thiadiazole Derivatives

N-(5-Benzyl-1,3,4-thiadiazol-2-yl) Derivatives

highlights synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)chloroacetamide, a precursor with the same 5-benzyl-thiadiazole motif as the target compound.

Piperidine/Piperazine-Linked Methanone Derivatives

Pyrazolo-Pyrimidine Methanone ()

The compound in , (4-benzhydrylpiperazino)-[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone, shares a methanone bridge and thiophenyl group with the target. Key differences include:

- Core Heterocycle : Pyrazolo-pyrimidine vs. thiadiazole-piperidine.

- Substituents : The trifluoromethyl group in ’s compound enhances metabolic stability but may increase toxicity risks compared to the benzyl group in the target .

Table 2: Methanone-Linked Heterocycles

ADMET and Pharmacokinetic Considerations

- Metabolic Stability : Unlike ’s trifluoromethyl group, the target’s benzyl substituent may be susceptible to oxidative metabolism, reducing half-life .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole formation | POCl₃, reflux, 3 hours | 60-75 | |

| Methanone coupling | Thiophene-2-carbonyl chloride, AlCl₃, DCM | 70-93 |

How is the structure of this compound confirmed post-synthesis?

Basic Research Question

Structural validation relies on spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Key signals include:

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥95% purity .

How can researchers optimize the yield of this compound when scaling up the synthesis?

Advanced Research Question

Critical factors include:

Q. Table 2: Yield Optimization Strategies

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent for cyclization | DMF (dry) | +15% | |

| Catalyst for coupling | TiO₂ nanoparticles (5 mol%) | +20% |

How to resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

Contradictions (e.g., unexpected NMR splitting or MS adducts) require:

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, clarifying stereochemistry .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR shifts and verify assignments .

- Isotopic Labeling : Tracing ¹³C-labeled intermediates confirms reaction pathways .

What in silico methods are used to predict the biological activity of this compound?

Advanced Research Question

Computational approaches include:

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., kinase enzymes) .

- QSAR Modeling : Regression analysis links substituent electronic parameters (Hammett σ) to activity trends .

- ADMET Prediction : SwissADME predicts bioavailability, highlighting potential toxicity risks (e.g., CYP450 inhibition) .

How do substituents on the benzyl or thiophene groups affect the compound’s bioactivity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

Q. Table 3: SAR Trends for Key Substituents

| Substituent Position | Functional Group | Bioactivity Impact | Reference |

|---|---|---|---|

| Benzyl (para) | -OCH₃ | ↑ Antiproliferative IC₅₀ | |

| Thiophene (3) | -CH₃ | ↑ Metabolic stability |

What are the key challenges in synthesizing the thiadiazole ring system in this compound?

Basic Research Question

Challenges include:

- Side Reactions : Oxidative dimerization of thiosemicarbazides, mitigated by inert atmospheres (N₂) .

- Purification : Silica gel chromatography (ethyl acetate/hexane) separates thiadiazole isomers .

How can researchers validate the biological potential of this compound beyond in silico models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.